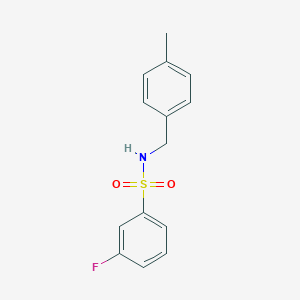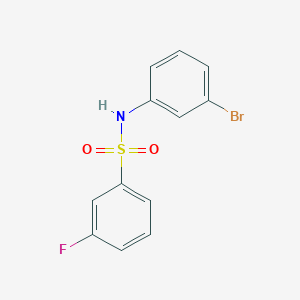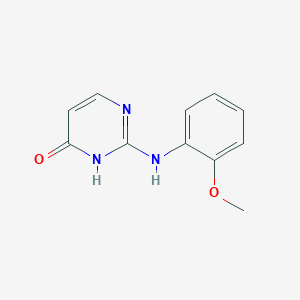![molecular formula C14H17ClN2O B261345 N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide](/img/structure/B261345.png)
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is a chemical compound known for its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic structure provides rigidity, which is often beneficial in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 1-azabicyclo[2.2.2]octan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides
科学研究应用
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with nicotinic acetylcholine receptors.
Pharmacology: Used in the development of drugs targeting specific receptors in the brain, such as the α7 nicotinic acetylcholine receptor.
Biology: Employed in studies investigating the role of nicotinic receptors in cognitive functions and memory.
Industry: Utilized in the synthesis of other complex organic molecules due to its stable bicyclic structure.
作用机制
The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as an agonist at the α7 subtype of these receptors, which are involved in cognitive processes such as learning and memory. By binding to these receptors, it modulates neurotransmitter release and enhances synaptic plasticity .
相似化合物的比较
Similar Compounds
N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide: Another compound with a similar bicyclic structure, known for its role as a nicotinic receptor agonist.
N-(1-azabicyclo[2.2.2]oct-3-yl)-furo[2,3-c]pyridine-5-carboxamide: Known for its use in pharmacological studies targeting nicotinic receptors.
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide ring, which can influence its binding affinity and specificity towards certain receptors. This structural feature can be exploited to design more selective and potent therapeutic agents .
属性
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)












![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)
